molecular formula C8H5NO3 B157301 1,2-Benzoxazole-5-carboxylic acid CAS No. 933744-95-7

1,2-Benzoxazole-5-carboxylic acid

Cat. No.: B157301
CAS No.: 933744-95-7
M. Wt: 163.13 g/mol
InChI Key: PUODCXVXSZEMHS-UHFFFAOYSA-N
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Description

1,2-Benzoxazole-5-carboxylic acid is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached to the fifth position of the oxazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

1,2-Benzoxazole-5-carboxylic acid, like other benzoxazole derivatives, has a diverse range of biological targets. These derivatives function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , and others that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with the targets leads to changes in the function of these targets, thereby affecting the progression of diseases.

Biochemical Pathways

Benzoxazole derivatives, including this compound, can affect a wide range of metabolic pathways and cellular processes in disease pathology . For instance, they can inhibit DNA topoisomerases, which are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Pharmacokinetics

The benzoxazole scaffold is known to be present in a wide range of pharmaceuticals , suggesting that it likely has favorable ADME properties.

Result of Action

The result of the action of this compound can vary depending on the specific target and disease context. For instance, benzoxazole derivatives have been shown to possess potent anticancer activity . They can inhibit key enzymes involved in cancer formation and proliferation, leading to the death of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of benzoxazole derivatives can be affected by different reaction conditions and catalysts . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzoxazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with carboxylic acids or their derivatives under specific reaction conditions. For instance, the reaction between 2-aminophenol and aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide at 50°C can yield 2-substituted benzoxazoles . Another method involves the use of nano-ZnO as a catalyst in the reaction between 1-formyl-9H-pyrido[3,4-b]indole and 2-aminophenol in dimethylformamide at 100°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of catalysts and solvents, as well as reaction temperatures, are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.

    Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like metal catalysts and ionic liquids . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while reduction reactions can produce alcohol derivatives.

Scientific Research Applications

1,2-Benzoxazole-5-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1,2-Benzoxazole-5-carboxylic acid can be compared with other similar compounds such as:

    Benzimidazole: Similar in structure but contains a nitrogen atom instead of an oxygen atom in the ring.

    Benzisoxazole: Contains an isoxazole ring instead of an oxazole ring.

    Benzothiazole: Contains a sulfur atom in place of the oxygen atom in the ring.

The uniqueness of this compound lies in its specific interactions with biological targets and its diverse range of applications in various fields.

Properties

IUPAC Name

1,2-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUODCXVXSZEMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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